N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-20-18(23)16-11-12-25-19(16)21-17(22)13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-12H,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUKZOLURQPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide typically involves the condensation of a thiophene derivative with a benzamido compound. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and various carbonyl compounds .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide has shown significant promise as an anticancer agent. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, compounds that inhibit the Akt kinase pathway have been linked to reduced survival and invasiveness of tumor cells, suggesting that this compound may exert similar effects by modulating these pathways .
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor. Enzyme inhibitors play a crucial role in regulating biochemical pathways and can be pivotal in drug development. For instance, compounds that inhibit protein kinases are valuable in treating cancers associated with dysregulated kinase activity . The specific interactions of this compound with target enzymes remain an area of ongoing research.
Mechanisms of Action
The mechanisms through which this compound exerts its biological effects are complex and multifaceted. It is believed to influence key signaling pathways, including those involving cyclin-dependent kinases (CDKs) and other protein kinases implicated in cancer progression . Studies have indicated that similar thiophene derivatives can induce apoptosis in cancer cells by regulating the expression of proteins involved in cell cycle control .
Case Studies
Research has documented the efficacy of thiophene derivatives in preclinical models. For example, a study demonstrated that certain derivatives could significantly reduce tumor mass in xenograft models through mechanisms involving apoptosis induction and inhibition of cell proliferation . The specific case studies involving this compound are still emerging, but the existing literature suggests a favorable profile for further investigation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives known for their biological activities.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Methyl substitution at nitrogen | Potential for enhanced binding affinity due to methylation |
| 4,5-Dimethyl-2-(3-methylbenzoyl)thiophene-3-carboxamide | Different acyl group | Altered biological activity due to acyl variation |
| 4,5-Dimethyl-2-(4-methylbenzoyl)thiophene-3-carboxamide | Variation in acyl group position | Distinct pharmacological effects based on substituent positioning |
Mechanism of Action
The mechanism of action of N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some thiophene derivatives act as inhibitors of enzymes involved in disease pathways, thereby exerting their effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Carboxamide Derivatives
Thiophene-3-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide with analogous compounds:
Structural and Functional Group Analysis
Pharmacological Efficacy
- Antioxidant Activity: Compound 92a (56.9% DPPH scavenging) and 92b (55.5% nitric oxide scavenging) demonstrate that polar groups (e.g., carboxamide, nitrile) enhance antioxidant properties by stabilizing free radicals through hydrogen bonding or electron delocalization .
- Kinase Inhibition: Thiophene-3-carboxamides with aromatic amines (e.g., 4-methoxyphenyl) show dual c-Jun N-terminal kinase (JNK) inhibition, suggesting that this compound’s bulky phenoxy group may sterically hinder kinase binding .
- Receptor Selectivity: Sigma receptor ligands like BD 1008 and BD 1047 highlight the importance of dichlorophenyl and pyrrolidinyl groups for receptor affinity . The phenoxy group in the target compound may confer distinct receptor interaction profiles.
Physicochemical Properties
- Synthetic Accessibility : The Petasis reaction used for 6o (22% yield) contrasts with lower-yield routes for carboxamides requiring harsh conditions (e.g., HCl reflux in 4a synthesis) . The target compound’s synthesis may face challenges in regioselective amidation.
Structure-Activity Relationship (SAR) Insights
- Position 2 Substitutions: Aromatic amides (e.g., 4-phenoxybenzamido) may enhance metabolic stability but reduce potency compared to smaller groups like cyanoacetamido .
- Position 3 Carboxamide : Critical for hydrogen bonding with biological targets; methylation (as in the target compound) may reduce this interaction compared to unmethylated analogs .
Biological Activity
N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential applications in medicinal chemistry.
Target Interaction
The compound primarily targets the Actin-related protein 2/3 (Arp2/3) complex, which plays a crucial role in actin cytoskeleton dynamics. By interacting with this complex, this compound can induce changes in cellular processes regulated by the actin cytoskeleton, potentially affecting cell motility and morphology .
Biochemical Pathways
The interaction with the Arp2/3 complex suggests that this compound may influence pathways related to actin dynamics. This could lead to alterations in cellular functions such as migration, proliferation, and apoptosis. The specific biochemical pathways impacted by this compound remain to be fully elucidated but are likely linked to critical cellular processes governed by actin .
Pharmacological Properties
Antitumor Activity
Thiophene derivatives, including this compound, have shown promise in anticancer research. Related compounds have demonstrated potent antitumor activity through mechanisms such as mitochondrial complex I inhibition and induction of apoptosis in cancer cells .
Cellular Effects
Studies indicate that thiophene carboxamide derivatives can influence cell signaling pathways and gene expression. For instance, compounds similar to this compound have been shown to disrupt pathways like FAK/Paxillin, leading to reduced invasion characteristics in tumor cell lines . This suggests a potential for therapeutic application in metastatic cancers.
Case Studies and Experimental Data
- Anticancer Efficacy
- A study demonstrated that thiophene derivatives exhibited significant growth inhibition (GI50 values ranging from 0.20–2.58 μM) against various cancer cell lines, including A549 (lung cancer) and CL15 (breast cancer). The mechanisms included apoptosis induction via caspase activation and disruption of cellular invasion pathways .
- Selectivity and Toxicity
- In comparative studies, certain thiophene derivatives showed high selectivity for cancer cells over normal fibroblast cells, indicating a favorable therapeutic index. For example, some compounds displayed IC50 values significantly lower in cancer cells compared to normal cells, suggesting reduced side effects .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis involves coupling 2-amino-thiophene-3-carboxamide derivatives with 4-phenoxybenzoyl chloride using carbodiimide coupling agents (e.g., EDC) in polar aprotic solvents (DMF or DCM) at room temperature. Purification employs column chromatography or recrystallization .
- Optimization : Solvent choice (DMF enhances reaction rates), stoichiometric ratios (1:1.2 for amine:acyl chloride), and temperature control (room temperature to avoid side reactions) are critical. Purity is validated via HPLC (>95%) and elemental analysis .
Q. How is plasma and microsomal stability assessed for this compound, and what factors influence metabolic degradation?
- Plasma Stability : Incubate compound (1–10 µM) with fresh rat plasma at 37°C. Terminate reactions with ice-cold methanol containing internal standard (e.g., warfarin). Analyze remaining parent compound via LC-MS at 0, 15, 30, 60, and 120 minutes .
- Microsomal Stability : Use rat liver microsomes (0.5 mg/mL) with NADPH regeneration system. Degradation kinetics (e.g., t₁/₂ = 60 minutes for 85% degradation) indicate susceptibility to CYP450 enzymes. Positive controls (e.g., verapamil) validate assay robustness .
Q. What in vitro assays are used to evaluate JNK1 inhibition, and how is selectivity against other kinases ensured?
- DELFIA Assay : Biotinylated pep-JIP11 competes with test compounds for JNK1 binding in 96-well plates. Eu-labeled streptavidin detects binding via time-resolved fluorescence (ex: 340 nm, em: 615 nm). IC₅₀ values are calculated using non-linear regression .
- Selectivity Screening : Use kinase panels (e.g., Invitrogen’s LanthaScreen™) against 50+ kinases (e.g., PKA, PKC). Compounds with >50% inhibition at 10 µM are flagged for off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in JNK1 vs. JNK2/3 inhibitory potency?
- SAR Strategy : Systematically modify substituents on the thiophene ring and amide linker. For example:
- 4,5-Dimethyl substitution : Reduces metabolic oxidation (t₁/₂ increased by 40%) but lowers JNK1 affinity (IC₅₀ shifts from 5.4 µM to >25 µM) .
- Carboxamide position : 3-carboxamide is optimal; shifting to 5-position abolishes activity .
- Data Interpretation : Use molecular docking (e.g., GOLD software) to correlate steric/electronic effects with binding to JNK1’s JIP site vs. ATP pocket. Validate with isothermal titration calorimetry (ITC) for ΔG and ΔH .
Q. What experimental approaches address discrepancies between in vitro binding affinity and cellular activity?
- Cellular Permeability : Measure logP (e.g., 2.8 via shake-flask method) and P-gp efflux ratio (e.g., <2 in Caco-2 assays). Low permeability may explain reduced cellular efficacy despite high in vitro Kd (640 nM) .
- Phospho-c-Jun TR-FRET Assay : Treat HeLa cells stably expressing GFP-c-Jun with compound. Lysate is incubated with terbium-labeled anti-pSer73-c-Jun antibody. FRET signal (520/495 nm ratio) quantifies inhibition of JNK-mediated phosphorylation .
Q. How can dual ATP-competitive and JIP-binding mechanisms be validated for this compound?
- Competitive ITC : Titrate JNK2 with ATPγS (non-hydrolyzable ATP analog) in the presence of the compound. Reduced heat change confirms ATP-binding competition. Parallel experiments with biotin-pepJIP1 validate JIP-site displacement .
- X-ray Crystallography : Co-crystallize JNK1 with the compound. Electron density maps reveal interactions with both ATP pocket (e.g., Met108) and JIP site (e.g., Lys93) .
Q. What strategies improve metabolic stability without compromising target engagement?
- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., methyl groups) with deuterium. This reduces CYP450-mediated oxidation (e.g., t₁/₂ increased from 60 to 90 minutes in RLMs) .
- Prodrug Design : Mask carboxylic acid groups with ester prodrugs (e.g., ethyl ester). Hydrolysis in plasma restores active form, bypassing hepatic first-pass metabolism .
Data Analysis and Reproducibility
Q. How should researchers resolve batch-to-batch variability in compound potency?
- QC Protocols : Ensure consistent synthetic routes (e.g., EDC vs. DCC coupling agents alter yields by 15%). Characterize each batch via ¹H/¹³C NMR, HRMS, and elemental analysis.
- Bioassay Normalization : Include reference standards (e.g., SP600125 for JNK assays) in each experiment. Use Z’-factor >0.5 to validate assay robustness .
Q. What statistical models are suitable for analyzing dose-response curves in kinase inhibition studies?
- Four-Parameter Logistic Model : Fit data using . Weight residuals by 1/Y² to account for heteroscedasticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
